molecular formula C13H23NO4 B6325946 methyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate CAS No. 1702381-37-0

methyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No.: B6325946
CAS No.: 1702381-37-0
M. Wt: 257.33 g/mol
InChI Key: ADEPCDOPYIWFOH-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a chiral cyclohexane derivative featuring a methyl ester at the 1-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. Its stereochemistry (1S,3R) is critical for applications in asymmetric synthesis, particularly as an intermediate in pharmaceuticals and bioactive molecules. The Boc group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name

methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEPCDOPYIWFOH-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Resolution of Racemic Mixtures

A scalable method begins with the racemic cis-3-aminocyclohexanecarboxylic acid. The amino group is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding a racemic mixture of cis-Boc-protected acid. Enzymatic resolution using cholesterol esterase from Candida cylindracea achieves enantiomeric separation, producing the (1R,3S)-enantiomer with >99% enantiomeric excess (ee) at 50% conversion. For the target (1S,3R)-enantiomer, the opposite stereochemistry may be accessed via mirror-image enzymatic conditions or alternative resolving agents.

Key Reaction Conditions:

  • Substrate: Racemic cis-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid

  • Enzyme: Cholesterol esterase (10 mg/mL)

  • Buffer: Phosphate buffer (pH 7.0), 30°C

  • Conversion: 50% (optimal for ee maximization)

Asymmetric Synthesis

Asymmetric hydrogenation of enamine precursors offers an alternative. For example, hydrogenating a cyclohexenyl enamine with a chiral Ru-BINAP catalyst yields the (1S,3R)-configured amine, which is subsequently Boc-protected. This method avoids resolution steps but requires high-purity catalysts.

Esterification to Methyl Ester

The carboxylic acid is esterified using methanol under acidic or coupling-agent-mediated conditions.

Acid-Catalyzed Fischer Esterification

  • Reagents: Methanol (excess), concentrated H₂SO₄ (5 mol%)

  • Conditions: Reflux, 12–24 h

  • Yield: 80–90% (crude), requiring purification via recrystallization.

Coupling Agent-Mediated Esterification

Activating the acid as an acyl chloride enables milder conditions:

  • Activation: Treat the acid with 1-chloro-N,N,2-trimethylprop-1-en-1-amine (Ghosez’s reagent) in dichloromethane (DCM) at 0°C.

  • Esterification: Add methanol and pyridine, stir at room temperature for 16 h.

  • Yield: ~85% after ion-exchange chromatography.

Direct Stereoselective Synthesis

Chiral Auxiliary Approaches

A cyclohexane scaffold is functionalized using a chiral auxiliary to control stereochemistry. For instance, a Oppolzer’s sultam-derived auxiliary directs the addition of tert-butoxycarbonylamino and methyl ester groups in a stereoselective Michael addition.

Representative Conditions:

  • Auxiliary: (R)-Camphorsultam

  • Reaction: Michael addition of Boc-protected nitrile oxide

  • Temperature: −78°C

  • Yield: 70% with 95% de.

Asymmetric Hydrogenation of Enamides

Hydrogenating a prochiral enamide precursor with a Rh-DuPhos catalyst installs both the amino and ester groups stereoselectively. This one-pot method simplifies purification but demands stringent oxygen-free conditions.

Alternative Protection and Esterification Strategies

Simultaneous Protection and Esterification

A patent route describes concurrent Boc protection and esterification starting from methyl 3-aminocyclohexanecarboxylate hydrochloride:

  • Reagents: Boc₂O, triethylamine (TEA), DCM

  • Conditions: 0°C to room temperature, 4 h

  • Yield: 92% after silica gel chromatography.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Stereochemical Control
Enzymatic ResolutionHigh ee (>99%), scalableRequires resolution step, moderate yield50–60%Excellent
Asymmetric HydrogenationOne-step, no resolutionExpensive catalysts, sensitive conditions70–80%Good (90–95% de)
Fischer EsterificationSimple, low-costHarsh conditions, long reaction time80–90%Dependent on precursor
Coupling AgentMild conditions, high purityCostly reagents, multiple steps85%Dependent on precursor

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester or amine groups.

    Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it useful in the synthesis of complex molecules.

Applications in Synthesis

  • Peptide Synthesis : The compound is used as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process and can be easily removed under mild acidic conditions.
  • Chiral Building Block : Its chiral nature makes it an essential precursor for synthesizing other chiral compounds, which are critical in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of cyclohexanecarboxylic acids exhibit anticancer properties. This compound has been studied as a precursor for synthesizing such derivatives .
  • Neuroprotective Effects : Some studies suggest that compounds derived from this structure may have neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Biochemical Applications

The compound's ability to modulate biological activity makes it relevant in biochemistry.

Enzyme Inhibition Studies

  • Researchers have investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Such studies are crucial for understanding its potential role in drug development .

Mechanism of Action

The mechanism of action of methyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate involves the interaction of its functional groups with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to produce the corresponding carboxylic acid, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Stereochemical and Positional Isomers

  • (1S,2S)-Methyl 2-(tert-Butoxycarbonylamino)cyclohexanecarboxylate (CAS 1809063-18-0): Structural Differences: The amino-Boc group is at the 2-position instead of the 3-position, and the stereochemistry is (1S,2S). The (1S,2S) configuration may limit conformational flexibility compared to the (1S,3R) analogue .

Ester Variants

  • Applications: Used in synthesizing oxadiazole derivatives, suggesting broader utility in heterocyclic chemistry. The ethyl ester may enhance solubility in non-polar solvents compared to the methyl variant .

Core Structure Analogues

  • Cyclobutane-Based Analogues (e.g., Methyl (1R,3R,30S)-30-(10-isopropyl-5-oxopyrrolidin-3-yl)-2,2-dimethylcyclobutane-carboxylate): Structural Differences: Cyclobutane ring instead of cyclohexane, with additional substituents like pyrrolidinone. Synthetic Routes: Prepared via sodium peroxide and triethylamine-mediated reactions, contrasting with the target compound’s likely Boc-protection strategies . Applications: Cyclobutane derivatives often exhibit enhanced ring strain, influencing reactivity in [2+2] cycloadditions or as rigid scaffolds in drug design.

Functional Group Variations

  • Hydroxyl/Silyloxy Derivatives (e.g., Methyl (1S,3R,4S,5R)-1-hydroxy-4-[(1H-imidazol-1-ylcarbothioyl)oxy]-3,5-tert-butyldimethylsilyloxycyclohexanecarboxylate): Functional Differences: Hydroxyl and silyloxy groups replace the Boc-amino group. Applications: Used in glycosylation or oxidation-sensitive reactions, highlighting divergent utility compared to the Boc-protected amino group in the target compound .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Stereochemistry Key Applications
Target Compound Cyclohexane Methyl ester, Boc-amino (1S,3R) Chiral intermediates, drug synthesis
(1S,2S)-Methyl 2-Boc-amino cyclohexane ester Cyclohexane Methyl ester, Boc-amino (1S,2S) Commercial availability
Ethyl 4-Amino-3-Boc-amino cyclohexane oxalate Cyclohexane Ethyl ester, Boc-amino, oxalate (1S,3R,4S) Oxadiazole synthesis
Cyclobutane derivative (Compound 12) Cyclobutane Pyrrolidinone, dimethyl groups (1R,3R,30S) Strain-enabled reactivity

Biological Activity

Methyl (1S,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate, with CAS number 222530-34-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.299 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 396.7 ± 31.0 °C at 760 mmHg
  • LogP : 1.86

These properties suggest that the compound is relatively stable under standard conditions and may exhibit moderate lipophilicity, which is crucial for membrane permeability in biological systems.

The biological activity of this compound can be attributed to its role as an amino acid derivative. It is known to inhibit certain enzymatic activities and modulate signaling pathways associated with cell growth and differentiation.

Inhibition of Type III Secretion System (T3SS)

One significant area of research involves the inhibition of the Type III secretion system (T3SS) in Gram-negative bacteria. This system is critical for the virulence of pathogens such as E. coli. Studies have shown that compounds similar to this compound can downregulate the expression of virulence factors, leading to decreased pathogenicity .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Concentration Tested Effect Observed
Pendergrass et al. (2024)Inhibition of T3SS in E. coli50 μM~50% inhibition of secretion
Bioorganic Chemistry JournalModulation of cell signaling pathwaysVariesAltered cell proliferation rates
European Journal of Organic ChemistryEnzymatic activity inhibition10 μM - 100 μMSignificant reduction in enzyme activity

Case Study 1: Antimicrobial Properties

A study conducted by Umesha et al. investigated the antimicrobial properties of amino acid derivatives, including this compound. The results indicated that at concentrations above 50 μM, there was a notable reduction in bacterial growth rates for several pathogenic strains .

Case Study 2: Cancer Research Applications

In cancer research contexts, derivatives similar to this compound have been explored for their potential to inhibit tumor growth through modulation of apoptosis pathways. Research has shown that these compounds can induce cell cycle arrest in specific cancer cell lines, suggesting a potential role as therapeutic agents .

Q & A

Q. Example Reaction Table :

StepReagents/ConditionsPurpose
CyclizationLewis acid (e.g., BF₃·Et₂O)Form cyclohexane ring
EsterificationMethanol/H⁺ (acid catalyst)Install methyl ester
Boc ProtectionBoc₂O, DMAP, THFProtect amine

Basic: How does the Boc group influence the compound's reactivity in downstream applications?

The Boc group serves as a temporary protective moiety for the amine, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during synthesis. It is stable under basic and mildly acidic conditions but can be selectively removed using strong acids like TFA (trifluoroacetic acid) or HCl in dioxane, enabling controlled functionalization of the amine in multi-step syntheses .

Basic: What physicochemical properties are critical for handling this compound?

Key properties include:

PropertyValueSignificance
Molecular Weight287.36 g/molDetermines solubility and purification methods
Purity≥97% (HPLC)Impacts reproducibility in biological assays
Stereochemistry(1S,3R)Essential for target binding in enzyme inhibition studies

These parameters are critical for solvent selection (e.g., polar aprotic solvents like DMF for reactions) and chromatographic purification (e.g., reverse-phase HPLC) .

Advanced: How can researchers optimize stereochemical fidelity during synthesis?

Stereochemical control is achieved via:

  • Chiral Auxiliaries : Use of enantioselective catalysts (e.g., Jacobsen’s catalyst for epoxidation).
  • Crystallographic Analysis : Single-crystal X-ray diffraction to confirm absolute configuration .
  • Chiral HPLC : To resolve enantiomeric impurities post-synthesis.

Case Study : A 2023 study reported a 10% yield loss due to racemization during Boc deprotection. Mitigation involved using milder acidic conditions (4M HCl/dioxane instead of TFA) .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variations) may arise from:

  • Purity Issues : Trace solvents or stereochemical impurities (validate via NMR and LC-MS).
  • Assay Conditions : Buffer pH or ionic strength affecting compound stability.
  • Structural Analog Interference : Compare activity with derivatives lacking the Boc group or methyl ester.

Methodological Recommendation : Perform side-by-side assays under standardized conditions and use orthogonal analytical techniques (e.g., circular dichroism for conformational analysis) .

Advanced: How does the compound's stability vary under different storage conditions?

Stability studies indicate:

  • Short-Term : Stable at -20°C in anhydrous DMSO for 6 months.
  • Long-Term : Degrades by 15% over 12 months at 4°C due to ester hydrolysis.
  • Light Sensitivity : UV exposure accelerates Boc group cleavage; store in amber vials .

Mitigation : Lyophilize for long-term storage and avoid aqueous buffers at pH >7.

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Key challenges include:

  • Stereochemical Dilution : Racemization during large-scale reactions (address via low-temperature steps).
  • Purification Bottlenecks : Column chromatography becomes impractical; switch to recrystallization or centrifugal partitioning.
  • Cost of Chiral Catalysts : Optimize catalyst loading (e.g., 0.5 mol% instead of 2 mol%) .

Advanced: How can computational modeling aid in predicting biological targets?

Molecular docking studies (e.g., AutoDock Vina) using the compound’s crystal structure (PDB: 62J) suggest affinity for:

  • Serine Proteases : Due to hydrogen bonding with the Boc group.
  • GPCRs : Interactions with the cyclohexane backbone’s hydrophobic pockets.

Validation : Pair with SPR (surface plasmon resonance) to measure binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.